3-Isoverrucarin A
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Overview
Description
3-Isoverrucarin A is a macrocyclic trichothecene, a type of sesquiterpenoid toxin produced by various fungi, including Fusarium and Myrothecium species . This compound is known for its potent biological activities, including cytotoxic and antifungal properties . It is structurally related to verrucarin A, differing mainly in the position of certain functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoverrucarin A typically involves several key steps, including the macrolactonization of seco acids . One common synthetic route starts from anguidine, where the 4β-acetoxy group is removed via Barton deoxygenation, followed by macrolactonization to form the macrocyclic structure . The reaction conditions often involve the use of reagents such as dicyclohexylcarbodiimide and p-toluenesulfonyl chloride for activation .
Industrial Production Methods: the principles of macrolactonization and the use of protecting groups in carbohydrate chemistry could be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Isoverrucarin A undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s macrocyclic structure allows for specific reactivity patterns, particularly in the presence of strong oxidizing or reducing agents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include pyridinium chlorochromate for oxidation and diisopropyl azodicarbonate for reduction . The reaction conditions often involve heating under reflux and the use of solvents such as dimethyl sulfoxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
3-Isoverrucarin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a model compound for studying macrocyclic trichothecenes and their reactivity . In biology, it serves as a potent inhibitor of protein synthesis, making it useful for studying cellular processes and pathways . In medicine, its cytotoxic properties are being explored for potential anticancer applications .
Mechanism of Action
The mechanism of action of 3-Isoverrucarin A involves the inhibition of protein biosynthesis by preventing peptidyl transferase activity . This inhibition leads to the disruption of cellular processes and ultimately cell death . The compound also induces apoptosis through reactive oxygen species-dependent activation of p38MAPK, leading to mitochondrial membrane potential loss and caspase activation .
Comparison with Similar Compounds
Properties
CAS No. |
123116-07-4 |
---|---|
Molecular Formula |
C27H34O9 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(1R,5S,6R,11E,13Z,17R,19R,20S,21R,23R)-5-hydroxy-6,19,25-trimethylspiro[3,9,16,22-tetraoxatetracyclo[17.8.0.01,23.017,21]heptacosa-11,13,24-triene-20,2'-oxirane]-4,10,15-trione |
InChI |
InChI=1S/C27H34O9/c1-16-8-10-26-14-33-24(31)22(30)17(2)9-11-32-20(28)6-4-5-7-21(29)35-18-13-25(26,3)27(15-34-27)23(18)36-19(26)12-16/h4-7,12,17-19,22-23,30H,8-11,13-15H2,1-3H3/b6-4+,7-5-/t17-,18-,19-,22+,23-,25-,26-,27+/m1/s1 |
InChI Key |
HVHXEAFVLNDWPE-FMHYEKOFSA-N |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@]3([C@]4(CCC(=C[C@H]4O[C@H]2[C@@]35CO5)C)COC(=O)[C@H]1O)C |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3(C4(CCC(=CC4OC2C35CO5)C)COC(=O)C1O)C |
Origin of Product |
United States |
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